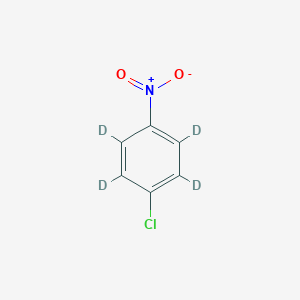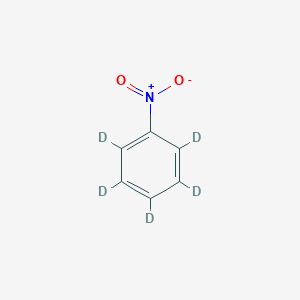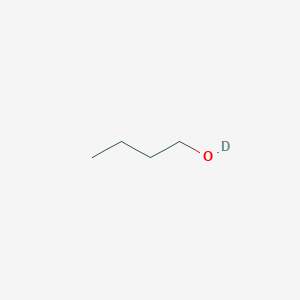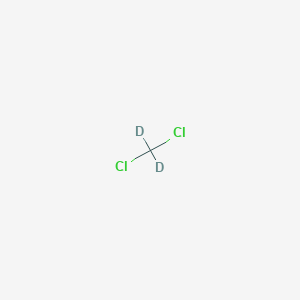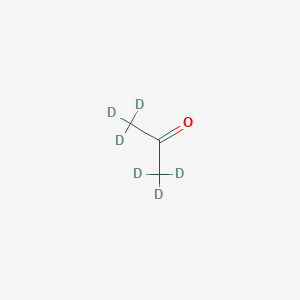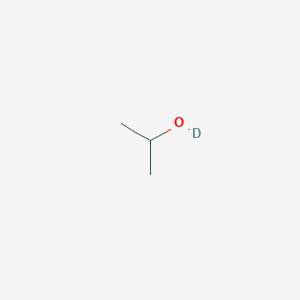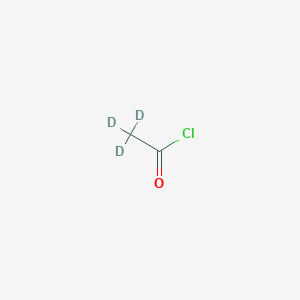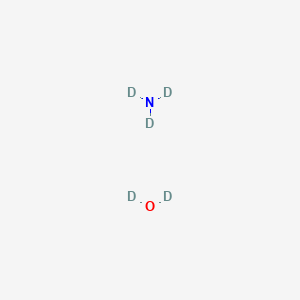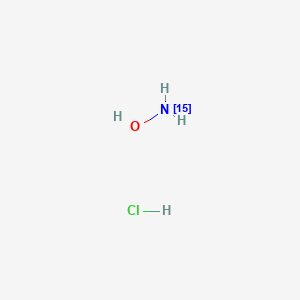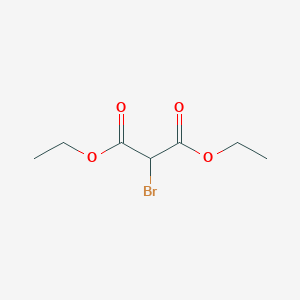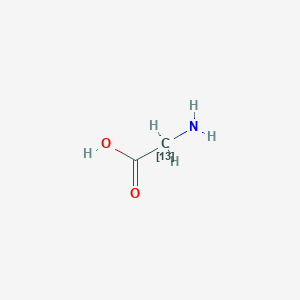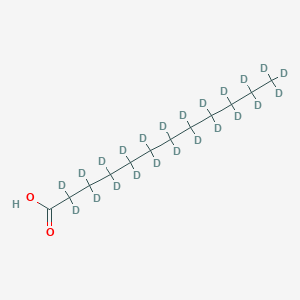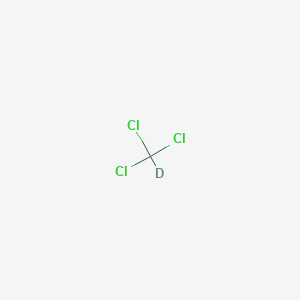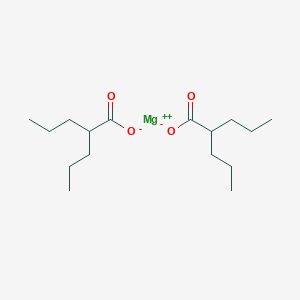
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid
説明
Synthesis Analysis
The synthesis of this compound and its analogs involves complex chemical procedures. For instance, Pace-Asciak (1984) demonstrated the synthesis of similar compounds by incubating octadeuterated arachidonic acid with a platelet preparation, indicating a method for preparing hydroxyepoxides from hydroperoxides of arachidonic acid derivatives (Pace-Asciak, 1984). Additionally, Romanov et al. (2004) reported the total synthesis of azido analogues of arachidonic acid, showcasing a common synthetic route for preparing radioactively labeled derivatives (Romanov et al., 2004).
Molecular Structure Analysis
The molecular structure of such fatty acids is characterized by multiple double bonds and deuterium atoms. The studies on their structure largely focus on the arrangement and impact of these bonds. For example, Baenziger et al. (1990) synthesized various deuterated cis,cis-octadeca-6,9-dienoic acids to determine the structure and position of deuteration using 13C-NMR spectroscopy, providing insights into the molecular structure of similar fatty acids (Baenziger et al., 1990).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including hydroxylation and epoxidation, as part of its metabolic pathways. For instance, the work by Hamberg (1992) on the red alga Lithothamnion corallioides indicates the formation of conjugated tetraene fatty acids through enzymatic oxidation, revealing key chemical reactions and properties of similar fatty acids (Hamberg, 1992).
Physical Properties Analysis
The physical properties of such compounds, including their phase, solubility, and thermal properties, are influenced by the number and position of double bonds and deuterium atoms. However, specific studies on the physical properties of this exact compound were not found in the current literature.
Chemical Properties Analysis
These fatty acids exhibit unique chemical properties due to their multiple double bonds and deuterium substitutions. Their reactivity, stability, and interaction with other molecules, such as enzymes, are central to understanding their biochemical significance. Research like that of Kuklev and Smith (2004), which discusses the directed conjugation of methylene interrupted double bond systems in fatty acids, can provide insights into the chemical properties of similar compounds (Kuklev & Smith, 2004).
科学的研究の応用
Synthesis and Application in Biochemical Studies
- Total Synthesis and Radioactive Labeling : A study by Romanov et al. (2004) demonstrated the total synthesis of azidoicosa-tetraenoic acids and their radioactive analogues, showing potential use in biochemical assays and as probes for investigating eicosanoid biosynthesis mechanisms (Romanov et al., 2004).
Chemical Reactions and Properties
- Epoxidation of Fatty Acids : Research by Grabovskiy et al. (2006) explored the use of dimethyldioxirane for epoxidizing polyunsaturated fatty acids, showing specific reactivity towards fatty acids like arachidonic acid, which is structurally similar to the compound (Grabovskiy et al., 2006).
Biosynthesis and Metabolic Pathways
- Metabolism in Yeast : Venter et al. (1997) investigated how various fatty acids, including those with structures similar to the query compound, are metabolized by yeast to produce hydroxylated metabolites, highlighting the potential role of such compounds in biosynthetic pathways (Venter et al., 1997).
Biological Activity and Function
- Inflammatory Activity in Marine Sponges : Ciminiello et al. (1991) isolated furan fatty acid steryl esters from marine sponges, including compounds structurally related to the query compound, and studied their inflammatory activity, suggesting their biological significance (Ciminiello et al., 1991).
Metabolism and Oxidation Studies
- Oxidation by Cytochrome P450 : A study by Oliw et al. (1996) detailed how polyunsaturated fatty acids like arachidonic acid undergo oxygenation by cytochrome P450, producing hydroxy and epoxy fatty acids, indicating the potential metabolic pathways of similar compounds (Oliw et al., 1996).
Photoaffinity Probing
- Investigation of Eicosanoid Biosynthesis : Research by Pace-Asciak (1984) involved the synthesis of hydroxyepoxides from arachidonic acid derivatives, using compounds structurally similar to the query compound, for studying eicosanoid biosynthesis (Pace-Asciak, 1984).
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-FBFLGLDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonic Acid-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



